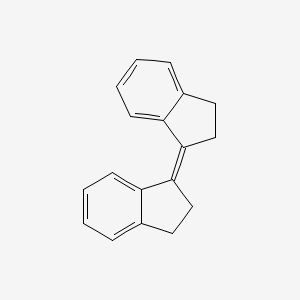![molecular formula C24H19Cl2N3O3S B14155082 3-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxybenzamide CAS No. 443292-76-0](/img/structure/B14155082.png)
3-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Chloro Substituent: Chlorination of the benzoxazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with the Carbamothioyl Group: The carbamothioyl group can be introduced through a reaction with isothiocyanates under basic conditions.
Final Coupling with 4-ethoxybenzamide: The final step involves coupling the intermediate with 4-ethoxybenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxybenzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro and carbamothioyl groups can enhance binding affinity and specificity . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide .
- 4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline .
Uniqueness
3-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxybenzamide is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to similar compounds . The presence of the ethoxy group can also influence its solubility and pharmacokinetic properties .
Properties
CAS No. |
443292-76-0 |
|---|---|
Molecular Formula |
C24H19Cl2N3O3S |
Molecular Weight |
500.4 g/mol |
IUPAC Name |
3-chloro-N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C24H19Cl2N3O3S/c1-3-31-20-9-7-14(11-17(20)26)22(30)29-24(33)28-18-6-4-5-16(13(18)2)23-27-19-12-15(25)8-10-21(19)32-23/h4-12H,3H2,1-2H3,(H2,28,29,30,33) |
InChI Key |
QVUWOQRKMSRCGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


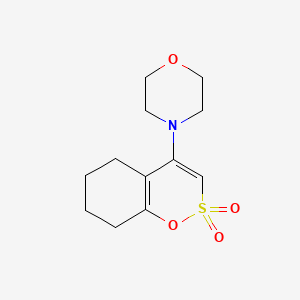
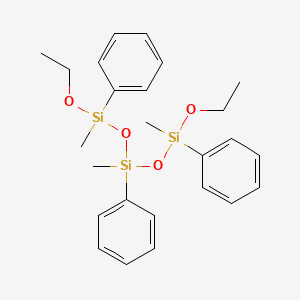
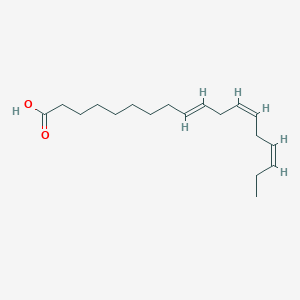
![N-(naphthalen-2-yl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14155018.png)
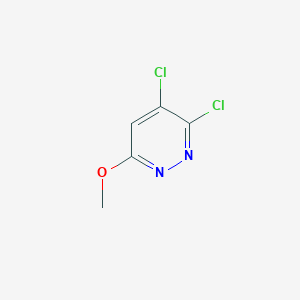
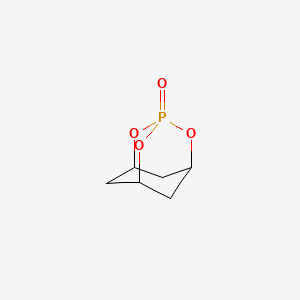
![N-(diphenylmethyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B14155030.png)
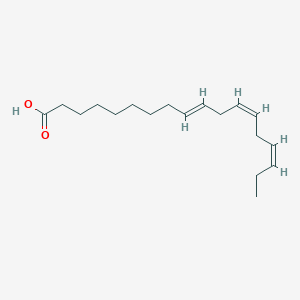
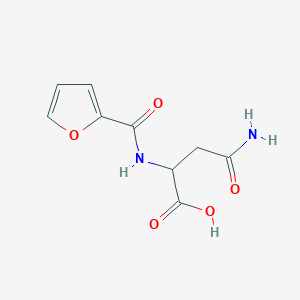
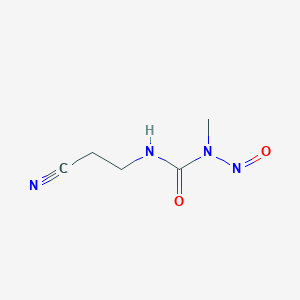
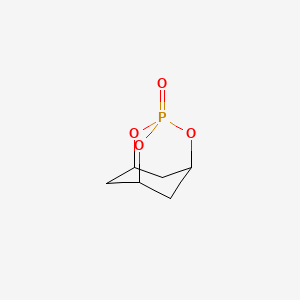
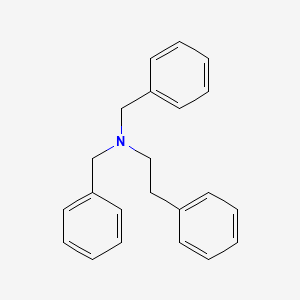
![3-[4-(Heptyloxy)phenyl]-5-(4-heptylphenyl)-1,2,4-oxadiazole](/img/structure/B14155067.png)
